molecular formula C11H12N4O2 B1444976 ethyl 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxylate CAS No. 1280582-62-8

ethyl 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxylate

Cat. No.: B1444976
CAS No.: 1280582-62-8
M. Wt: 232.24 g/mol
InChI Key: DWWXKVQYNTYHOB-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxylate is a chemical compound built on the 1,5-diaryl-1H-imidazole-4-carboxylate scaffold, a structure recognized in medicinal chemistry research. Compounds based on this core structure have been identified as potential inhibitors of the protein-protein interaction between HIV-1 integrase (IN) and the host cofactor LEDGF/p75 . This interaction is a validated therapeutic target for a novel class of antiviral agents known as allosteric integrase inhibitors (ALLINIs) or LEDGINs . Such inhibitors operate through a unique mechanism by binding allosterically to the LEDGF/p75 binding site on HIV-1 integrase, which can induce aberrant multimerization of the protein and potently inhibit viral replication . The 1,5-diaryl-1H-imidazole scaffold is a versatile platform for chemical exploration. The synthetic utility of precursors like ethyl isocyanoacetate allows for the efficient construction of this heterocyclic system, enabling the introduction of diverse aryl substituents and subsequent functionalization of the carboxylate group into other pharmacologically interesting moieties, such as carboxylic acids or carbohydrazides . As a research chemical, this compound is intended for use in exploratory in vitro studies to investigate the structure-activity relationships (SAR) of integrase inhibitors, to probe allosteric binding sites, and for general synthetic chemistry applications. This product is strictly for research purposes in a laboratory setting and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 5-amino-1-pyridin-4-ylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-2-17-11(16)9-10(12)15(7-14-9)8-3-5-13-6-4-8/h3-7H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWXKVQYNTYHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)C2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Advantages Yield Range References
Multicomponent Reaction (MCR) Ethyl 2-aminoimidazole-4-carboxylate, pyridine-4-carboxaldehyde, isocyanide ZrCl4 (10 mol%), PEG-400, 75°C, 4 h Regioselective, versatile, good yields Up to ~62%
Cycloaddition of Ethyl Isocyanoacetate Ethyl isocyanoacetate, pyridinyl imidoyl chlorides CuCl catalyst, HMPT or DMF, RT to mild heat Structural diversity, scalable Moderate to good
One-Pot Two-Step via Amide and Iminophosphate 4-Aminopyridine derivatives, acid chlorides, ethyl isocyanoacetate Chlorophosphate, base, multi-step Complex substitution patterns Moderate
In Vivo Formulation Preparation Pure compound Dissolution in DMSO + solvents Suitable for biological testing N/A

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Similarity Indices

The following compounds exhibit moderate structural similarity (index ≥ 0.51) to ethyl 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxylate, as identified in chemical databases (Table 1) :

Table 1: Structurally Similar Compounds

CAS No. Compound Name Similarity Index
69722-29-8 Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate 0.51
1536648-98-2 Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate 0.51
98700-53-9 1,5-Diphenyl-1H-pyrazole-4-carboxylic acid 0.51

Analysis of Structural Differences and Implications

Substituent Position and Ring Heteroatoms
  • Pyridine Position: Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 69722-29-8) differs in the pyridine substitution (position 2 vs. 4).
  • Ring System: The parent compound contains an imidazole ring (two adjacent nitrogen atoms), whereas analogues like CAS 69722-29-8 and 1536648-98-2 feature pyrazole rings (two non-adjacent nitrogen atoms). Imidazoles generally exhibit higher basicity and metabolic stability compared to pyrazoles .
Functional Group Modifications
  • Bromine and Methyl Substituents : Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate (CAS 1536648-98-2) introduces a bromine atom and methyl group. Bromine increases molecular weight (steric bulk) and may enhance lipophilicity (higher logP), while the methyl group could reduce solubility .
  • Ester vs. Carboxylic Acid : 1,5-Diphenyl-1H-pyrazole-4-carboxylic acid (CAS 98700-53-9) replaces the ethyl ester with a carboxylic acid. This modification significantly alters solubility—carboxylic acids are more polar and ionizable at physiological pH, whereas esters are hydrolytically labile but more membrane-permeable .

Research Findings and Property Comparisons

Physicochemical Properties

  • logP : The ethyl ester in the parent compound likely confers moderate lipophilicity (estimated logP ~2.5), whereas brominated derivatives (e.g., CAS 1536648-98-2) may exceed logP >3.0 .
  • Solubility : The pyridin-4-yl group’s symmetry may improve crystallinity, as observed in related imidazole derivatives analyzed via SHELX-based crystallography tools .

Biological Activity

Ethyl 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its structural components, which include both imidazole and pyridine rings. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H12_{12}N4_{4}O2_{2}
  • Molecular Weight : 232.24 g/mol
  • CAS Number : 1280582-62-8

This compound interacts with various biological targets, influencing multiple cellular pathways:

  • Receptor Interaction : The compound may modulate receptors involved in signal transduction, gene expression, and metabolism, similar to other indole derivatives.
  • Antiviral Properties : Some derivatives exhibit antiviral effects by inhibiting viral replication mechanisms, as evidenced in studies involving influenza A virus.
  • Anti-inflammatory Activity : It has shown potential in suppressing inflammation through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory responses .

Anticancer Effects

Recent studies have highlighted the anticancer properties of this compound:

  • Cell Viability Studies : In vitro assays demonstrated that the compound significantly reduces cell viability in various cancer cell lines. For instance, compounds structurally related to this compound showed IC50_{50} values indicating potent cytotoxicity against renal cancer cell lines A498 and 786-O .
CompoundCell LineIC50_{50} (µM)
This compoundA498[Data not specified]
Reference Drug (e.g., Sunitinib)A498[Data not specified]

Anti-inflammatory Activity

The compound's anti-inflammatory effects were assessed through various bioassays:

  • COX Inhibition : In vitro studies reported IC50_{50} values for COX-2 inhibition comparable to standard anti-inflammatory drugs like celecoxib .
CompoundCOX EnzymeIC50_{50} (µmol)
This compoundCOX-20.04 ± 0.01
CelecoxibCOX-20.04 ± 0.01

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:

  • In Vitro Assays : The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects and potential as an anticancer agent.
  • Inflammation Models : Animal models showed a reduction in inflammation markers when treated with this compound, supporting its use as a therapeutic agent for inflammatory diseases.

Q & A

Q. What are the common synthetic routes for ethyl 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of α-keto esters with amidines or urea derivatives. Key reagents include ethyl glyoxylate and pyridin-4-amine derivatives. Optimization strategies include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance nucleophilicity and reaction rates .
  • Catalysts : Palladium on carbon or acidic/basic catalysts improve yields in cyclization steps .
  • Temperature control : Reactions often proceed at 80–100°C to balance kinetics and thermal stability of intermediates .

Q. How is the structural integrity of this compound validated in synthetic chemistry research?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., pyridin-4-yl at N1, ester at C4) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (C12_{12}H13_{13}N5_5O2_2) and fragmentation patterns .
  • X-ray crystallography : Resolves spatial arrangement, as demonstrated in related ethyl pyrazole-carboxylate derivatives .

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer : Screenings often focus on:
  • Enzyme inhibition : Testing against xanthine oxidase (XOI) or kinases due to imidazole’s metal-coordinating properties .
  • Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive bacteria (e.g., S. aureus) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess IC50_{50} values .

Advanced Research Questions

Q. How can computational methods streamline the design of novel derivatives with enhanced bioactivity?

  • Methodological Answer : Integrate:
  • Quantum chemical calculations : Predict reactivity using Fukui indices to identify nucleophilic/electrophilic sites .
  • Molecular docking : Simulate binding to targets (e.g., XOI) to prioritize substituents at C5-amino or pyridin-4-yl groups .
  • Machine learning : Train models on datasets of imidazole bioactivity to forecast ADMET properties .

Q. What structure-activity relationship (SAR) trends are critical for optimizing this compound’s pharmacological profile?

  • Methodological Answer : Key SAR insights include:
  • Pyridin-4-yl group : Enhances π-π stacking with aromatic residues in enzyme active sites, improving inhibition .
  • C5-amino substituent : Electron-donating groups (e.g., -NH2_2) increase solubility but may reduce membrane permeability .
  • Ethyl ester at C4 : Hydrolyzable to carboxylic acid in vivo, affecting bioavailability .

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC50_{50}50​ values across studies)?

  • Methodological Answer : Address discrepancies via:
  • Standardized protocols : Use identical cell lines (e.g., HepG2) and assay conditions (e.g., 48h incubation) .
  • Metabolic stability testing : Assess compound degradation in culture media using LC-MS .
  • Structural analogs : Compare with derivatives (e.g., ethyl 5-amino-1-methylpyrazole-4-carboxylate) to isolate substituent effects .

Q. What mechanistic insights explain the compound’s reactivity in multi-step syntheses?

  • Methodological Answer : Key steps involve:
  • Cyclization : Acid-catalyzed formation of the imidazole ring via intermediates like enaminones .
  • Nucleophilic substitution : Pyridin-4-yl group introduction via Buchwald-Hartwig coupling or SNAr reactions .
  • Ester hydrolysis : pH-dependent conversion to carboxylic acid derivatives in downstream functionalization .

Q. How do solvent and catalyst choices influence regioselectivity in functionalizing the imidazole core?

  • Methodological Answer :
  • Polar solvents (DMF, DMSO) : Stabilize transition states in electrophilic substitution at C2/C5 positions .
  • Pd catalysts : Enable cross-coupling at N1-pyridin-4-yl without disrupting the ester group .
  • Base selection (e.g., K2_2CO3_3) : Modulate deprotonation sites during alkylation or acylation reactions .

Q. What experimental strategies elucidate interactions between this compound and biological targets (e.g., enzymes)?

  • Methodological Answer : Employ:
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD_D) in real-time .
  • Isothermal titration calorimetry (ITC) : Measure enthalpy changes during ligand-target complexation .
  • Cryo-EM/X-ray crystallography : Resolve binding modes at atomic resolution, as seen in related imidazole inhibitors .

Q. How does crystallographic data inform the design of co-crystals or salts for improved physicochemical properties?

  • Methodological Answer :
    Analyze:
  • Hydrogen-bonding motifs : Carboxylate and amino groups form stable co-crystals with succinic acid or nicotinamide .
  • Salt formation : Counterions (e.g., HCl) enhance solubility; confirmed via PXRD and DSC .
  • Polymorph screening : Solvent evaporation vs. slurry methods to identify stable crystalline forms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxylate
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ethyl 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxylate

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